Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate
Overview
Description
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-5-formylthiazole. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-chloro-5-carboxythiazol-2-yl)carbamate
Reduction: 4-chloro-5-hydroxymethylthiazol-2-yl)carbamate
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is unique due to the presence of the thiazole ring and the formyl group, which provide additional reactivity and functionality compared to other carbamate compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific chemical properties.
Biological Activity
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, featuring a thiazole ring with a formyl group and a tert-butyl carbamate moiety. The presence of the chlorine atom at the 4-position of the thiazole ring is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. The thiazole ring may also engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
1. Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.
2. Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate cytokine production could be beneficial in conditions characterized by excessive inflammation, such as neurodegenerative diseases .
3. Neuroprotective Activity
The compound has been investigated for its neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. In studies, it demonstrated a moderate protective effect, reducing cell death and inflammatory responses induced by amyloid-beta aggregates . However, further research is needed to elucidate its efficacy in vivo.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities influenced by their functional groups:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate | Bromine substitution | Potentially different reactivity and antimicrobial properties |
Tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate | Fluorine substitution | Varies in biological activity due to different halogen effects |
Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate | Methyl group instead of tert-butyl | May exhibit different solubility and reactivity |
Case Studies and Research Findings
- In Vitro Studies : A study assessed the effects of this compound on astrocytes exposed to amyloid-beta. Results showed a reduction in TNF-alpha production and improved cell viability compared to untreated controls .
- In Vivo Models : Although initial findings indicated potential protective effects against oxidative stress induced by scopolamine, no significant differences were observed when compared to established treatments like galantamine. This suggests that while the compound shows promise, its bioavailability and efficacy need further exploration .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYPVZNBCKNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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